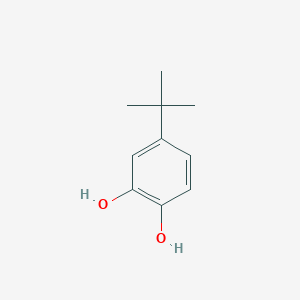

4-tert-Butylcatechol

Descripción general

Descripción

Métodos De Preparación

4-tert-Butylcatechol can be synthesized through the reaction of tert-butyl alcohol with catechol. Another method involves the reaction of catechol with isobutylene . The synthetic route typically involves the condensation of tert-butyl alcohol and catechol in the presence of a catalyst such as phosphoric acid. The reaction product is then separated, neutralized, washed with water, and purified through vacuum distillation and recrystallization from petroleum ether .

Análisis De Reacciones Químicas

Oxidation Reactions

TBC undergoes oxidation in biological and chemical systems:

-

Tyrosinase-catalyzed oxidation : Converts TBC to 4-tert-butyl-o-benzoquinone, a reaction critical in melanin biosynthesis inhibition .

-

Microbial degradation : Sphingobium sp. strain TIK-1 oxidizes TBC during catabolism, forming transient intermediates like 3,3-dimethyl-2-butanone .

Key Data:

Enzymatic Degradation Pathways

Strain TIK-1 metabolizes TBC via a meta-cleavage pathway:

-

Initial hydroxylation : TBC is hydroxylated to 4-tert-butylcatechol.

-

Ring cleavage : meta-cleavage enzymes generate intermediates with mass spectral signatures matching alkyl-ketone derivatives (e.g., 3,3-dimethyl-2-butanone) .

-

Inhibition studies : 3-Fluorocatechol blocks meta-cleavage, causing TBC accumulation (1.74 μmol after 360 min) .

Growth Parameters:

| Substrate | Cell Yield (mg dry weight/mmol) | Degradation Time |

|---|---|---|

| 4-tert-Butylphenol | 75.3 ± 6.99 | 12 h |

| This compound | 74.9 ± 1.85 | 9 h |

Reactivity with Alkylphenols

TBC participates in co-metabolic reactions with structurally similar alkylphenols, yielding methyl alkyl ketones:

Substrate Specificity Table :

| Alkylphenol | Degradation Product | Transformation Ratio (%) |

|---|---|---|

| 4-tert-Butylphenol | 3,3-Dimethyl-2-butanone | 100 |

| 4-n-Propylphenol | 2-Pentanone | 100 |

| 4-sec-Butylphenol | 3-Methyl-2-pentanone | 100 |

| 2,4-Di-tert-butylphenol | 3,5-Di-tert-butylcatechol | 37.2 |

Biochemical Interactions

Aplicaciones Científicas De Investigación

Polymerization Inhibition

Role in Polymer Chemistry

TBC is extensively used as a polymerization inhibitor for reactive monomers such as butadiene, styrene, vinyl acetate, and divinylbenzene. Its effectiveness is notable; it exhibits a polymerization inhibitory effect that is approximately 25 times greater than that of hydroquinone at 60 °C . This property makes it invaluable in the production of various polymers, including:

- Styrene : Used in the manufacture of polystyrene and other copolymers.

- Polyurethane Foams : Acts as a stabilizer during the production process.

- Polyvinyl Chloride (PVC) : Prevents premature polymerization during manufacturing.

Antioxidant Properties

Industrial Applications

TBC functions as an antioxidant in synthetic rubber and polymers, significantly enhancing their stability and longevity. It is employed in:

- Rubber Products : Protects against oxidative degradation.

- Oil Derivatives : Extends the shelf life of lubricants and fuels.

- Coatings and Sealants : Improves durability and resistance to environmental factors .

Pharmaceutical and Biochemical Applications

Biological Activity

Research indicates that TBC has potential applications in the biomedical field due to its ability to inhibit tyrosinase activity at concentrations above , which may be relevant for skin depigmentation treatments . Additionally, studies have shown that TBC can inhibit the expression of inflammatory markers in microglial cells, suggesting its potential use in neuroprotective therapies .

Environmental Applications

Analytical Chemistry

TBC has been utilized in environmental monitoring, particularly for analyzing low concentrations of volatile organic compounds like 1,3-butadiene in ambient air. Its application involves using coconut shell charcoal coated with TBC to enhance detection sensitivity .

Case Study 1: Polymer Stabilization

In a study examining the effectiveness of TBC as a stabilizer for polyurethane foams, it was found that incorporating TBC significantly improved thermal stability and reduced degradation rates under oxidative conditions. The results indicated a marked increase in the lifespan of the foam products used in construction applications.

Case Study 2: Neuroprotective Effects

A study conducted on BV-2 microglia cells demonstrated that TBC at concentrations of inhibited LPS-induced expression of iNOS and TNF-α, leading to reduced neuroinflammation. This suggests TBC's potential role in developing treatments for neurodegenerative diseases .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Polymer Chemistry | Inhibitor for styrene, butadiene, PVC | Prevents premature polymerization |

| Antioxidant | Synthetic rubber, oil derivatives | Enhances stability |

| Pharmaceutical | Tyrosinase inhibition | Potential skin depigmentation agent |

| Environmental Monitoring | Detection of volatile organic compounds | Improved sensitivity |

| Biomedical Research | Neuroprotection studies | Anti-inflammatory properties |

Mecanismo De Acción

The mechanism of action of 4-tert-Butylcatechol involves its ability to donate hydrogen atoms in radical reactions, thereby acting as an antioxidant . It inhibits tyrosinase activity by binding to the enzyme and preventing its catalytic action . In polymerization processes, it terminates growing polymer chains, leading to shorter chains and retardation of polymerization .

Comparación Con Compuestos Similares

4-tert-Butylcatechol can be compared with other similar compounds such as:

4-Methylcatechol: Similar in structure but with a methyl group instead of a tert-butyl group.

3,5-Di-tert-butylcatechol: Contains two tert-butyl groups, providing different steric and electronic properties.

4-tert-Butylpyrocatechol: Another derivative with similar applications but different reactivity.

The uniqueness of this compound lies in its specific combination of antioxidant properties, polymerization inhibition, and its role in various industrial and research applications .

Actividad Biológica

4-tert-Butylcatechol (TBC) is a phenolic compound widely recognized for its applications as a polymerization inhibitor and antioxidant. This article provides a comprehensive overview of its biological activity, including its effects on cellular mechanisms, toxicity, and potential therapeutic applications.

This compound is a colorless solid that serves primarily as a stabilizer in the production of various polymers, including styrene and butadiene. It exhibits a polymerization inhibitory effect that is approximately 25 times more potent than hydroquinone at elevated temperatures (60 °C) . Its sterically hindered structure contributes to its antioxidant properties, making it valuable in the formulation of synthetic rubbers and plastics.

Antioxidant Properties

TBC has demonstrated significant antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. Studies indicate that TBC can effectively scavenge free radicals, thereby protecting cells from oxidative damage. For instance, TBC at concentrations of 2 µg/ml inhibited the expression of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells .

Neuroprotective Effects

Recent research has suggested that TBC may possess protective effects against neurodegenerative disorders characterized by inflammation and oxidative stress. In vitro studies have shown that TBC can reduce cell death in rat neuroblastoma B35 cells induced by activated microglia by approximately 47% . These findings highlight TBC's potential as a neuroprotective agent.

Enzyme Inhibition

TBC has been identified as an inhibitor of the enzyme tyrosinase, which plays a critical role in melanin production. At concentrations exceeding , TBC effectively inhibits tyrosinase activity, suggesting its potential application in cosmetic formulations aimed at skin lightening .

Toxicity and Safety Profile

Despite its beneficial properties, TBC also presents certain toxicity concerns. Animal studies have reported dermal irritation upon exposure to high concentrations. The LD50 value for oral administration in rats was determined to be 815 mg/kg , indicating moderate toxicity . Additionally, TBC has been classified as a skin sensitizer based on various studies, with stimulation indices indicating significant sensitization potential .

Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Dermal Irritation | Severe irritation observed at 500 mg for 24 hours in rabbits |

| Oral Toxicity | LD50 = 815 mg/kg; decreased body weight gain noted |

| Skin Sensitization | Positive reactions in sensitization tests with stimulation indices >15 |

| Genotoxicity | No mutagenic effects observed in micronucleus tests |

Case Studies and Research Findings

- Neuroprotection : A study indicated that TBC's neuroprotective effects could be leveraged for treating conditions like Alzheimer's disease, where oxidative stress plays a significant role .

- Antioxidant Activity : Research demonstrated that TBC effectively reduces markers of oxidative stress in various cell lines, supporting its use as an antioxidant supplement .

- Polymer Stabilization : In industrial applications, TBC's role as a polymerization inhibitor has been crucial for enhancing the stability of synthetic materials used in various sectors .

Propiedades

IUPAC Name |

4-tert-butylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESZUVZBAMCAEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024687 | |

| Record name | 4-tert-Butylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor; Liquid; Other Solid, White solid; [CHEMINFO] White or tan, odorless crystalline solid; [MSDSonline] | |

| Record name | 1,2-Benzenediol, 4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylcatechol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7824 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

130 °C | |

| Record name | 4-tert-Butylcatechol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7824 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0028 [mmHg] | |

| Record name | 4-tert-Butylcatechol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7824 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

98-29-3 | |

| Record name | 4-tert-Butylcatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butyl catechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcatechol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediol, 4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylpyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A069144KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 4-tert-Butylcatechol (4-TBC) primarily acts as a reducing agent and a radical scavenger. Its activity is based on the two hydroxyl groups on the benzene ring, allowing it to donate hydrogen atoms readily. This property makes it useful for several applications, including:

- Tyrosinase Inhibition: 4-TBC inhibits tyrosinase by interacting with its dicopper center, preventing the enzyme from catalyzing the oxidation of phenols to quinones. This inhibition is relevant to melanin production and is investigated for its depigmenting properties. [, , , ]

- Antioxidant Activity: 4-TBC can scavenge free radicals, effectively interrupting radical chain reactions. This antioxidant activity is explored for potential applications in various fields, including material science and potentially in mitigating oxidative stress in biological systems. [, ]

- Hydrogen Atom Donation in Chemical Synthesis: 4-TBC, often combined with trialkylboranes, acts as an efficient hydrogen atom donor in radical reactions, facilitating the reduction of alkyl halides and promoting radical cyclizations. []

A:

ANone: 4-TBC exhibits compatibility with a range of materials and solvents.

- Solvent Compatibility: It is soluble in common organic solvents like diethyl ether, dichloromethane, and dimethylformamide. [, , ]

- Applications under Various Conditions:

- Polymer Industry: Used as a stabilizer and antioxidant in polymers to prevent degradation due to oxidation. [, ]

- Chemical Synthesis: Utilized as a reagent in organic synthesis, particularly in radical reactions where a controlled source of hydrogen atoms is required. []

- Material Science: Incorporated into materials like titania nanoparticles to modify their surface properties and solubility. []

ANone: 4-TBC itself doesn't function as a typical catalyst. Instead, it acts as a co-catalyst or a reagent in various catalytic processes.

- Cooperative Catalysis: 4-TBC, alongside polymer-immobilized Pt/Ir alloyed nanoclusters, enhances the aerobic oxidation of amines to imines. This suggests a synergistic effect where 4-TBC participates in electron transfer processes, potentially acting as an electron shuttle. []

- Hydrogen Atom Transfer Agent: In radical reactions, 4-TBC donates hydrogen atoms, enabling the reduction of organic halides or the formation of carbon-carbon bonds in cyclization reactions. The selectivity in these reactions often depends on the reaction conditions and the other reagents involved. []

ANone: Yes, computational methods have been used to study 4-TBC.

- Funnel Metadynamics: This method was employed to simulate and understand the binding of 4-TBC and its derivatives to human peroxiredoxin 5, providing insights into their inhibitory activity and binding mechanisms. []

ANone: SAR studies are crucial to understanding how structural features of 4-TBC influence its biological and chemical properties.

- Position of Substituents: The position of the tert-butyl group can influence the molecule's steric hindrance, impacting its interaction with enzymes like tyrosinase. For example, studies have shown that 4-TBC is a better tyrosinase inhibitor compared to catechol, suggesting the tert-butyl group at the 4-position favors binding. []

ANone: While 4-TBC is generally stable, its formulation can impact its long-term stability and effectiveness.

ANone: While specific SHE regulations might vary between countries and regions, it's crucial to handle 4-TBC with care, as with all chemicals.

ANone: 4-TBC's use in various applications raises concerns about its potential environmental impact.

- Mitigation Strategies:

ANone: Exploring alternatives to 4-TBC is essential for sustainability and potentially finding more effective solutions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.